![molecular formula C20H18ClN3O3 B2739074 1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 1448051-94-2](/img/structure/B2739074.png)
1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is an organic molecule that has piqued the interest of researchers across various fields. This compound combines the structural characteristics of indole and piperidine, linked through a unique ether and ketone bridge, which affords it a spectrum of potential biological and chemical activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can be synthesized through a multi-step process involving various functional group transformations:
Formation of the Piperidine Intermediate: Initially, 5-chloropyridin-2-ol is reacted with a piperidine derivative under basic conditions to form the intermediate 4-((5-chloropyridin-2-yl)oxy)piperidine.
Indole Coupling: This intermediate is then subjected to a reaction with an indole derivative, typically in the presence of a coupling agent like carbodiimide, to form the desired compound. This step may require a polar aprotic solvent such as dimethylformamide (DMF) and a catalyst like N,N'-diisopropylcarbodiimide (DIC) to facilitate the reaction.
Final Oxidation: The last step involves the oxidation of the secondary alcohol to the ketone, which is typically achieved using oxidizing agents like Dess-Martin periodinane (DMP) or Jones reagent (chromic acid).
Industrial Production Methods
For large-scale production, the above synthetic routes are optimized for yield and efficiency. Continuous flow reactors and automated synthesis can be employed to streamline the process. These methods ensure consistent quality and scalability, essential for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo several types of chemical reactions:
Oxidation: It can be further oxidized under stringent conditions to introduce additional functionalities or to study its degradation pathway.
Reduction: The compound can be reduced to form alcohols or amines, which can be useful intermediates for further derivatization.
Substitution: The chloropyridinyl moiety allows for nucleophilic substitution reactions, which can be utilized to introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: Dess-Martin periodinane, Jones reagent.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
Oxidation Products: More oxidized ketones or carboxylic acids.
Reduction Products: Alcohols and secondary amines.
Substitution Products: A variety of substituted piperidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. Its structural components suggest interactions with various biological targets, making it a candidate for drug development.
Antitumor Activity:
Research indicates that similar compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives of the compound have shown activity against breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values in the micromolar range. These compounds may inhibit key enzymes involved in tumor growth and induce apoptosis.
Antimicrobial Properties:
Chloropyridine derivatives are known for their antimicrobial activity. Studies have demonstrated that compounds with similar structures effectively inhibit both gram-positive and gram-negative bacteria, likely through disruption of bacterial cell membranes.
Anti-inflammatory Effects:
The compound's potential as an anti-inflammatory agent has been explored through its inhibitory effects on cyclooxygenase (COX) enzymes. Related compounds have shown promise in reducing inflammation, indicating that this compound may share similar properties.
Material Science
In addition to biological applications, the compound can be utilized in material science as a building block for synthesizing novel materials. Its unique chemical structure allows for the modification and creation of advanced materials with specific properties.
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of various chloropyridine derivatives on breast cancer cell lines. The results indicated that compounds similar to 1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione exhibited enhanced efficacy when combined with established chemotherapeutics like doxorubicin. This combination therapy revealed synergistic effects, improving overall treatment outcomes.
Case Study 2: Antimicrobial Activity
A comparative analysis of several chloropyridine derivatives against common pathogens was conducted using disk diffusion methods. The study confirmed significant zones of inhibition for several derivatives, highlighting the effectiveness of these compounds in combating bacterial infections.
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Target |
---|---|---|---|
Compound A | Antitumor | 10 | MCF-7 Cell Line |
Compound B | Antimicrobial | 15 | E. coli |
Compound C | Anti-inflammatory | 8 | COX Enzyme |
Table 2: Structure-Activity Relationship (SAR)
Structural Feature | Activity Impact |
---|---|
Chlorine Substituent | Increased potency |
Tetrazole Group | Enhanced binding affinity |
Piperidine Ring | Improved solubility |
Mecanismo De Acción
1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione exerts its effects through interactions with biological targets, primarily involving indole and piperidine substructures. The compound can bind to serotonin receptors, inhibit enzymes like kinases, or modulate ion channels. This binding triggers a cascade of intracellular events, impacting various signaling pathways involved in cellular processes such as growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)piperidin-4-yl}methanone: Similar indole and piperidine framework but with different linking groups.
5-chloro-2-((4-(2-(1H-indol-3-yl)ethyl)piperazin-1-yl)methyl)pyridine: Another derivative with a piperazine ring instead of piperidine.
Uniqueness
1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione stands out due to its specific ether linkage and the presence of both an indole and a chloropyridinyl moiety. This unique combination imparts a distinct reactivity profile and potential biological activity, making it a valuable molecule for diverse scientific investigations.
Actividad Biológica
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, a compound with a complex structure, has garnered attention due to its potential biological activities, particularly as an agonist of the G-protein-coupled receptor 119 (GPR119). This receptor plays a significant role in glucose metabolism and insulin secretion, making this compound a candidate for therapeutic applications in type 2 diabetes management.
Chemical Structure and Properties
The compound features a piperidine ring linked to a chloropyridine moiety through an ether bond and an indole derivative. Its molecular formula is C19H21ClN2O3, with a molecular weight of approximately 360.84 g/mol.
The primary mechanism of action for this compound involves its role as an agonist for GPR119. Upon binding to the receptor, it activates two critical pathways:
- Insulin Signaling Pathway : This pathway enhances insulin release from pancreatic beta cells in response to glucose levels.
- Incretin Signaling Pathway : It promotes the secretion of GLP-1 (glucagon-like peptide-1) from enteroendocrine cells in the gastrointestinal tract, which further aids in glucose regulation by enhancing insulin secretion and inhibiting glucagon release.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound exhibits a dose-dependent increase in exposure during single ascending dose studies in healthy human subjects. This suggests favorable absorption and distribution characteristics, which are crucial for its therapeutic efficacy.
In Vitro Studies
In vitro experiments have demonstrated that the compound effectively stimulates GPR119-mediated pathways, leading to increased GLP-1 secretion and enhanced glucose-dependent insulin release. This dual action is particularly relevant for managing hyperglycemia in diabetic patients.
In Vivo Studies
Research involving rodent models has shown that administration of this compound results in significant reductions in blood glucose levels. For instance, a study reported that treatment with the compound led to improved glycemic control in diabetic mice, highlighting its potential as a therapeutic agent.
Case Studies
Several case studies have been documented regarding the use of GPR119 agonists in clinical settings:
- Clinical Trials : A clinical trial involving a similar GPR119 agonist reported promising results with improved glycemic control and increased GLP-1 levels post-treatment.
- Comparative Studies : Comparative studies between this compound and other antidiabetic agents revealed that it may offer advantages in terms of side effect profiles and efficacy.
Data Table: Summary of Biological Activity
Activity Type | Description |
---|---|
GPR119 Agonism | Activates GPR119 receptor leading to increased insulin release and GLP-1 secretion |
Insulin Release | Stimulates pancreas to release insulin in response to glucose |
GLP-1 Secretion | Promotes incretin hormone release from intestinal cells |
Blood Glucose Control | Demonstrated efficacy in lowering blood glucose levels in both in vitro and in vivo studies |
Propiedades
IUPAC Name |
1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-13-5-6-18(23-11-13)27-14-7-9-24(10-8-14)20(26)19(25)16-12-22-17-4-2-1-3-15(16)17/h1-6,11-12,14,22H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQNLADNZFDGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.